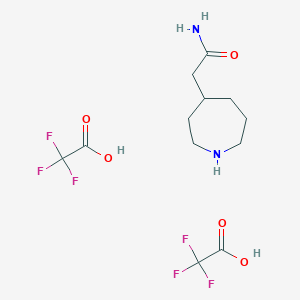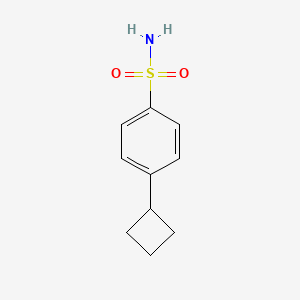![molecular formula C14H25NO2Si B13195045 3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile](/img/structure/B13195045.png)
3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile is a complex organic compound with the molecular formula C14H25NO2Si. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which is commonly used as a protecting group in organic synthesis. The compound also contains a cyclopentane ring, a nitrile group, and an oxoethyl group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile typically involves multiple steps One common method starts with the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamineThe nitrile group can be introduced via a cyanation reaction using reagents like sodium cyanide or trimethylsilyl cyanide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxoethyl group can be further oxidized to form carboxylic acids or esters.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS group can be removed under acidic conditions to reveal the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Tetrabutylammonium fluoride (TBAF) or acidic conditions like hydrochloric acid (HCl).
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Primary amines.
Substitution: Hydroxyl derivatives.
Aplicaciones Científicas De Investigación
3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile involves its role as an intermediate in various chemical reactions. The TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site. The nitrile group can participate in nucleophilic addition reactions, while the oxoethyl group can undergo oxidation or reduction. These functional groups enable the compound to interact with various molecular targets and pathways, facilitating the synthesis of more complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-[(tert-Butyldimethylsilyl)oxy]propionaldehyde: Similar in structure but lacks the cyclopentane ring and nitrile group.
(3-Bromopropoxy)-tert-butyldimethylsilane: Contains a bromine atom instead of the oxoethyl group.
tert-Butyldimethylsilyl chloride: Used as a reagent for introducing the TBDMS group
Uniqueness
3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile is unique due to its combination of functional groups, which provide versatility in synthetic applications. The presence of the cyclopentane ring adds rigidity to the molecule, while the nitrile and oxoethyl groups offer multiple reactive sites for further chemical transformations .
Propiedades
Fórmula molecular |
C14H25NO2Si |
|---|---|
Peso molecular |
267.44 g/mol |
Nombre IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-3-(2-oxoethyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C14H25NO2Si/c1-13(2,3)18(4,5)17-14(8-9-16)7-6-12(10-14)11-15/h9,12H,6-8,10H2,1-5H3 |
Clave InChI |
LHARDQLUVQXEMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1(CCC(C1)C#N)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


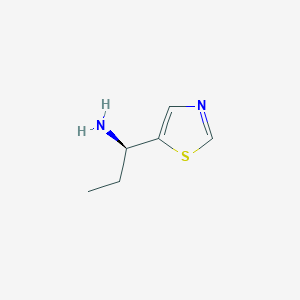


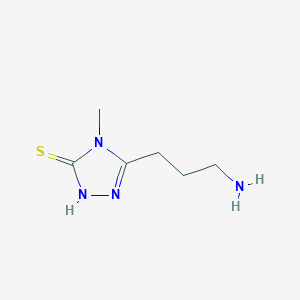
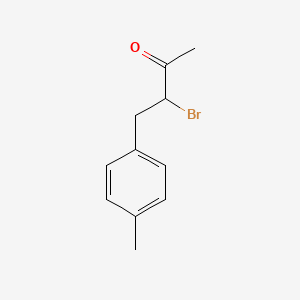
![1-Benzyl-4-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13195011.png)


![4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13195029.png)
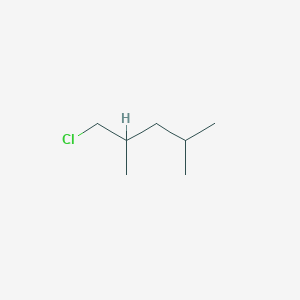

![1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13195044.png)
